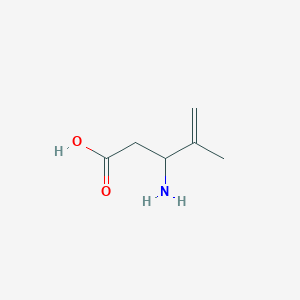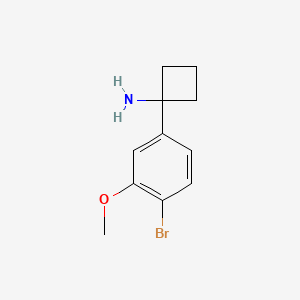
1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine is a chemical compound with the molecular formula C11H14BrNO It is characterized by a cyclobutane ring attached to a phenyl group substituted with a bromine atom and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine typically involves the following steps:
Bromination: The starting material, 3-methoxyphenylcyclobutan-1-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Cyclobutanation: The brominated intermediate is then subjected to cyclobutanation, which involves the formation of the cyclobutane ring. This step may require the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclobutanation processes, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaN3 in DMF, KCN in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and specificity towards these targets. The cyclobutane ring may also play a role in stabilizing the compound’s conformation, enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Bromo-3-methylphenyl)cyclobutan-1-amine: Similar structure but with a methyl group instead of a methoxy group.
1-(4-Bromo-3-hydroxyphenyl)cyclobutan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.
1-(4-Chloro-3-methoxyphenyl)cyclobutan-1-amine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
1-(4-Bromo-3-methoxyphenyl)cyclobutan-1-amine is unique due to the presence of both bromine and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C11H14BrNO |
|---|---|
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
1-(4-bromo-3-methoxyphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C11H14BrNO/c1-14-10-7-8(3-4-9(10)12)11(13)5-2-6-11/h3-4,7H,2,5-6,13H2,1H3 |
InChI-Schlüssel |
XUKRNPAYWBFKMY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2(CCC2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


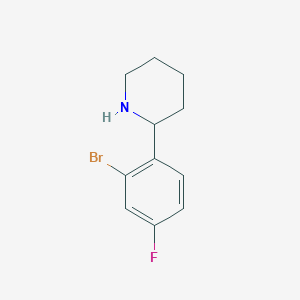
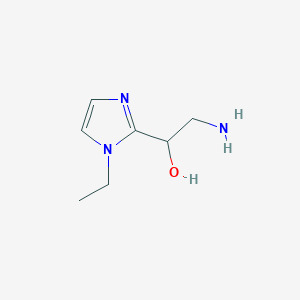
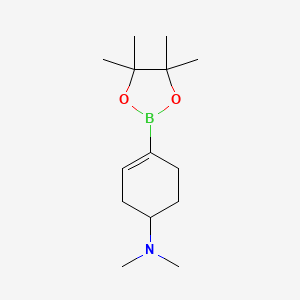
![tert-butyl (3S,3aS,6aR)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B13555800.png)
![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13555807.png)
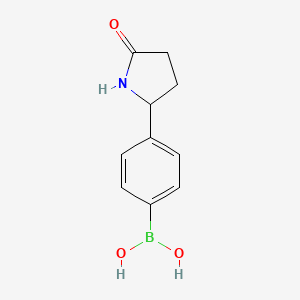
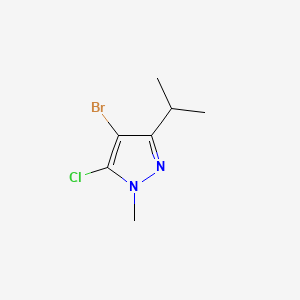
![3-Bromo-7-cyclopropyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B13555819.png)
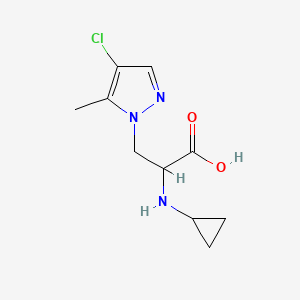
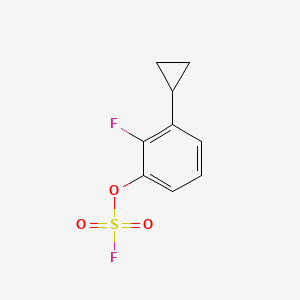
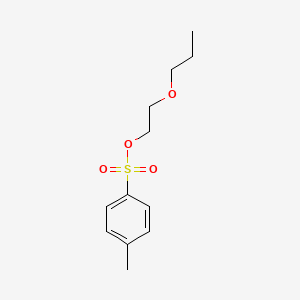
![Methyl 7-bromo-6-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13555835.png)

